N-(4-iodophenyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULKQKLXQZPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of N 4 Iodophenyl Furan 2 Carboxamide
Direct Amidation Strategies
Direct amidation focuses on the formation of the amide linkage between a furan-2-carboxylic acid derivative and 4-iodoaniline (B139537). This approach is often favored for its straightforwardness and efficiency.
Conventional Coupling Reactions (e.g., using 4-iodoaniline and furan-2-carbonyl chloride)
A common and well-established method for synthesizing N-(4-iodophenyl)furan-2-carboxamide is the acylation of 4-iodoaniline with an activated furan-2-carboxylic acid derivative, most notably furan-2-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
The process typically involves dissolving 4-iodoaniline in a suitable dry aprotic solvent, such as dichloromethane (B109758) (DCM). mdpi.comresearchgate.net A base, commonly a tertiary amine like triethylamine (B128534) (Et3N), is added to the mixture to act as an acid scavenger, neutralizing the hydrochloric acid byproduct formed during the reaction. mdpi.comnih.gov The reaction is often initiated at a reduced temperature (e.g., 0 °C in an ice bath) before the dropwise addition of furan-2-carbonyl chloride. mdpi.com The mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. mdpi.com
This method is highly effective, often resulting in excellent yields. For instance, the analogous synthesis of N-(4-bromophenyl)furan-2-carboxamide from 4-bromoaniline (B143363) and furan-2-carbonyl chloride has been reported to achieve a yield of 94%. mdpi.comnih.gov The general applicability of this reaction is highlighted in various syntheses of N-substituted carboxamides. researchgate.net The final product is typically isolated and purified using standard laboratory techniques such as filtration and recrystallization.
Table 1: Conventional Amidation Reaction Parameters
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodoaniline | Furan-2-carbonyl chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | High (by analogy) | mdpi.comresearchgate.netnih.gov |
Novel Catalytic Amidation Approaches
While the use of acyl chlorides is effective, the synthesis of amides directly from carboxylic acids and amines is an area of ongoing research, aiming for greater atom economy and avoidance of harsh reagents. nih.gov Novel catalytic amidation methods seek to facilitate this direct coupling. These approaches often utilize activating agents or catalysts to make the carboxylic acid's carbonyl group more susceptible to nucleophilic attack by the amine.
For example, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid. The acid first reacts with CDI to form an activated acyl-imidazole intermediate, which then readily reacts with the amine. mdpi.com While specific examples for this compound using this exact method are not prevalent in the literature, it represents a viable alternative to the acyl chloride route. mdpi.com Other catalytic systems, often based on boric acid or transition metals, are being developed to promote amidation under milder conditions, although their application to this specific compound is not yet widely documented. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. clockss.org These strategies can be employed to construct this compound or its derivatives from halogenated precursors.
Suzuki-Miyaura Cross-Coupling Employing Halogenated Furan-2-carboxamide Intermediates
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.comresearchgate.net This strategy can be applied to synthesize derivatives of the target molecule.
In a typical sequence, a halogenated precursor such as N-(4-bromophenyl)furan-2-carboxamide is first synthesized via conventional amidation. mdpi.comnih.gov This intermediate is then subjected to a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids. mdpi.comnih.gov The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, like potassium phosphate (B84403) (K3PO4), in a solvent system such as 1,4-dioxane (B91453) and water. mdpi.com
This approach has been successfully used to generate a library of N-(4-arylphenyl)furan-2-carboxamide analogues with moderate to good yields, ranging from 43% to 83%. mdpi.com While this example builds upon a bromo-substituted precursor, the methodology is directly transferable and often more efficient with the corresponding iodo-substituted precursor, this compound, due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.
Table 2: Suzuki-Miyaura Reaction for Arylation of Halogenated Precursors
| Halogenated Precursor | Coupling Partner | Catalyst | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 43-83% | mdpi.comnih.gov |
Heck Reactions and other Cross-Coupling Methodologies
The Heck reaction is another prominent palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org The reaction is highly tolerant of various functional groups, including amides, making it a potentially powerful tool for synthesizing complex molecules. clockss.org
In the context of this compound, one could envision a Heck-type coupling in several ways. For instance, 4-iodoaniline could be coupled with an N-alkenyl-furan-2-carboxamide, or conversely, N-(4-iodophenyl)amine could be coupled with a furan-2-carboxamide bearing an alkene substituent. The intramolecular version of the Heck reaction is particularly useful for constructing heterocyclic ring systems. princeton.edu
While the Heck reaction offers a synthetically valuable pathway, specific documented applications for the direct synthesis of this compound are less common in the literature compared to direct amidation or Suzuki couplings. clockss.orgresearchgate.net Nevertheless, its broad utility in forming C-C bonds makes it a relevant and plausible strategy for chemists designing novel synthetic routes to this and related structures.
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact. For any given synthetic strategy, several factors can be fine-tuned.
In conventional amidation reactions, optimization may involve screening different bases (e.g., triethylamine, pyridine, or an inorganic base) and solvents to find the combination that best promotes the reaction while simplifying product isolation. The reaction temperature and time are also critical variables that can be adjusted to ensure complete conversion without promoting side reactions.
For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, optimization is more complex. semanticscholar.org Key factors include:
Catalyst System: The choice of palladium source (e.g., Pd(OAc)2, PdCl2(PPh3)2) and the ancillary ligand (e.g., phosphines like PPh3, or N-heterocyclic carbenes) can dramatically influence catalytic activity and stability. mdpi.comsemanticscholar.org
Base and Solvent: The strength and solubility of the base (e.g., K3PO4, Cs2CO3, K2CO3) and the choice of solvent (e.g., DMF, dioxane, toluene) are crucial for an efficient catalytic cycle. mdpi.comsemanticscholar.org
Reaction Conditions: Temperature and reaction time must be carefully controlled to balance reaction rate with catalyst decomposition and potential side reactions.
Structure-activity relationship (SAR) studies on related compounds have demonstrated that such optimization efforts can lead to the discovery of highly active molecules. nih.gov By systematically adjusting these parameters, synthetic pathways can be made more robust, scalable, and economically viable.
Yield Enhancement Studies
While specific yield enhancement studies for this compound are not extensively documented in the literature, principles of organic synthesis allow for the postulation of several optimization strategies. The synthesis of N-(4-bromophenyl)furan-2-carboxamide has been reported with an excellent yield of 94%. researchgate.netmdpi.com Achieving a similarly high yield for the iodo-analogue would likely involve the systematic variation of key reaction parameters.
Key Optimization Parameters:
Stoichiometry: Fine-tuning the molar ratio of furan-2-carbonyl chloride to 4-iodoaniline can ensure the complete consumption of the limiting reagent, thereby maximizing the yield.
Reaction Temperature: While the reaction proceeds well at room temperature, a slight increase or decrease in temperature could potentially improve the reaction rate and minimize side reactions.
Base Selection: The choice of base can influence the reaction's efficiency. While triethylamine is commonly used, other organic or inorganic bases could be explored for their efficacy in scavenging the generated HCl without promoting side product formation.
Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the transition state, thereby influencing the reaction rate and yield.
Systematic studies involving these parameters would be crucial in establishing a high-yielding protocol for the synthesis of this compound.
Stereochemical Control in Asymmetric Synthesis
The topic of stereochemical control in the asymmetric synthesis of this compound is not relevant. The molecule is achiral, meaning it does not possess a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. The synthesis of this compound does not generate any new stereocenters.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally benign processes.
Solvent Selection and Minimization
The traditional use of chlorinated solvents like dichloromethane (DCM) in amide synthesis raises environmental and safety concerns. Green chemistry encourages the substitution of such hazardous solvents with more sustainable alternatives.
Table 2: Potential Green Solvent Alternatives for Amide Synthesis
| Solvent Class | Example(s) | Rationale for Use |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than DCM. |
| Esters | Ethyl acetate | Lower toxicity, readily biodegradable. |
| Carbonates | Dimethyl carbonate (DMC) | Low toxicity, biodegradable. |
| Bio-solvents | Cyrene™ | A bio-based solvent derived from cellulose. |
The ideal green synthesis would also focus on minimizing the total volume of solvent used, thereby reducing waste and energy consumption during solvent removal.
Catalyst Sustainability and Recyclability
While the direct acylation with furan-2-carbonyl chloride does not inherently require a catalyst, related amide bond-forming reactions often do. In the broader context of amide synthesis, the development of sustainable and recyclable catalysts is a key area of green chemistry research.
Should a catalytic approach be developed for the synthesis of this compound, the focus would be on:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling.
Biocatalysts: Enzymes can be highly efficient and selective catalysts for amide bond formation under mild conditions. However, their application would depend on their compatibility with the specific substrates.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-(4-iodophenyl)furan-2-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H and ¹³C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The amide proton (N-H) typically appears as a singlet far downfield, around δ 10.3 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the furan (B31954) ring are electronically distinct and exhibit characteristic coupling. The proton adjacent to the carbonyl group (H5) would appear as a doublet of doublets, while the other two furan protons (H3 and H4) also show complex splitting patterns based on their coupling to each other. The iodophenyl ring protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the amide is typically observed in the δ 156-158 ppm region. The carbons of the furan and iodophenyl rings appear in the aromatic region (δ 110-150 ppm), with their exact shifts influenced by the electronegativity of the attached atoms (oxygen, nitrogen, and iodine).
¹H NMR Spectroscopic Data (Predicted based on Bromo-Analogue)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~10.3 | Singlet (s) | - |
| Furan H5 | ~7.9 | Doublet of Doublets (dd) | J ≈ 1.6, 0.6 |
| Phenyl H (ortho to NH) | ~7.7 | Doublet (d) | J ≈ 8.9 |
| Phenyl H (ortho to I) | ~7.6 | Doublet (d) | J ≈ 8.9 |
| Furan H3 | ~7.3 | Doublet of Doublets (dd) | J ≈ 3.5, 0.6 |
Data inferred from N-(4-bromophenyl)furan-2-carboxamide in DMSO-d₆. mdpi.com
¹³C NMR Spectroscopic Data (Predicted based on Bromo-Analogue)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~156.7 |
| Furan C2 | ~147.7 |
| Furan C5 | ~146.4 |
| Phenyl C (C-N) | ~138.4 |
| Phenyl C (C-I) | ~85-95 (Predicted) |
| Phenyl CH | ~132.0, ~122.7 |
Data inferred from N-(4-bromophenyl)furan-2-carboxamide in DMSO-d₆, except for the C-I shift which is a prediction based on known iodine effects. mdpi.com
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting the adjacent furan protons (H3-H4, H4-H5) and the coupled protons on the phenyl ring, confirming their positions within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of the furan and phenyl rings by linking them to their already-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing the molecular fragments together. Key correlations would include the amide proton (N-H) to the carbonyl carbon and the adjacent phenyl carbon, as well as the furan protons to the amide carbonyl carbon, confirming the furan-carboxamide-phenyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for conformational analysis, for instance, by showing spatial proximity between the amide N-H proton and specific protons on the furan or phenyl rings, which can help define the preferred rotational orientation of these groups.
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can characterize this compound in its crystalline or amorphous solid forms. This technique is sensitive to the effects of molecular packing and can distinguish between different polymorphs (different crystal forms of the same compound), which may have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. nih.gov Although specific ssNMR studies on this compound are not documented in the literature, this method could be used to probe the local environments of the carbon and nitrogen atoms within the crystal lattice, providing insights into intermolecular interactions like hydrogen bonding. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared light (IR) or through inelastic scattering of a laser (Raman). These techniques are complementary and provide a molecular fingerprint, allowing for the identification of key functional groups.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its amide linkage and aromatic rings.
N-H Stretch: A prominent band corresponding to the stretching of the amide N-H bond is expected in the IR spectrum, typically in the range of 3300-3400 cm⁻¹. mdpi.com Its exact position and broadness can indicate the extent of intermolecular hydrogen bonding in the solid state.
C=O Stretch (Amide I band): The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum. It is expected to appear in the region of 1640-1680 cm⁻¹. mdpi.comnih.gov
N-H Bend and C-N Stretch (Amide II band): The Amide II band is a mixed vibration involving N-H bending and C-N stretching. It is found in the 1520-1570 cm⁻¹ range and is also a strong, characteristic feature of secondary amides. mdpi.com
Aromatic and Furan Ring Vibrations: C=C stretching vibrations within the phenyl and furan rings typically occur in the 1400-1600 cm⁻¹ region. C-H stretching from these rings is observed above 3000 cm⁻¹.
C-I Stretch: The vibration of the carbon-iodine bond is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Characteristic Vibrational Frequencies (Predicted)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 |
| Amide C=O | Stretch (Amide I) | 1640 - 1680 |
| Amide N-H/C-N | Bend/Stretch (Amide II) | 1520 - 1570 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Furan C-O-C | Stretch | 1000 - 1100 |
Conformational Analysis through Vibrational Modes
The amide bond in this compound is known to have a significant double-bond character, which restricts rotation and favors a planar conformation. researchgate.net The most stable conformation is typically the trans isomer, where the furan ring and the phenyl group are on opposite sides of the C-N bond.
Vibrational spectroscopy can be used to study the molecule's conformation. The precise frequencies of the Amide I and Amide II bands can be sensitive to the dihedral angle between the furan ring and the amide plane, and between the phenyl ring and the amide plane. By comparing experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) for different possible rotamers, the lowest energy (most populated) conformation in the solid state or in solution can be determined. For instance, the planarity between the phenyl and quinoline (B57606) rings in the related N-(4-Iodophenyl)quinoline-2-carboxamide has been established using crystallographic data, suggesting a strong preference for a planar arrangement in similar systems. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry serves as a crucial tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns, which provides insights into its structural composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally validating the molecular formula of a compound by providing a highly accurate mass measurement. While specific HRMS data for this compound is not detailed in the provided search results, the utility of this technique is highlighted in the characterization of similar furan-2-carboxamide derivatives. For instance, HRMS has been used to confirm the molecular ion peak of related compounds, ensuring the successful synthesis and structural integrity of the target molecules. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Ionization Techniques and Fragmentation Pathway Studies
The study of fragmentation patterns through techniques like electrospray ionization (ESI) coupled with ion trap mass spectrometry offers a window into the molecule's stability and the nature of its chemical bonds. While a detailed fragmentation analysis for this compound is not available, studies on analogous compounds, such as 2,5-bis(4-amidinophenyl)furan derivatives, demonstrate that the furan core is often stable and does not readily fragment. nih.gov Common fragmentation pathways for related carboxamides involve cleavage of the amide bond and subsequent reactions of the resulting fragments. For aromatic amines, the loss of HCN is a common fragmentation pattern.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In many furan-2-carboxamide derivatives, hydrogen bonding plays a significant role in stabilizing the crystal structure. For example, in the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O interactions, which form helical chains. researchgate.net Similarly, in N-(4-bromophenyl)quinoline-2-carboxamide, a related structure, the packing is influenced by intermolecular interactions. researchgate.net The presence of the iodine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal packing.
Chiroptical Spectroscopy
Extensive literature searches did not yield any studies on the stereoisomers or chiral derivatives of this compound. Consequently, there is no available data on its chiroptical spectroscopy, such as circular dichroism or optical rotation. Research has primarily focused on the synthesis and biological activities of the achiral parent compound and its derivatives, without exploration into its potential stereochemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and energetics of molecules. For furan-2-carboxamide derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) or 6-31G(d,p). researchgate.netmalayajournal.org This level of theory has proven effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state) of the molecule.
The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net These calculations confirm the planarity of the furan (B31954) and phenyl rings and describe the relative orientation of these rings connected by the amide linkage.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. malayajournal.org For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In N-(4-iodophenyl)furan-2-carboxamide, the HOMO is typically localized over the electron-rich furan ring and the phenyl ring, while the LUMO is distributed across the carboxamide linker and the substituted phenyl ring. malayajournal.orgresearchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Furan Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data derived from a study on a similar furan-imidazole compound, calculated at the B3LYP/6-31G(d,p) level. malayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue denotes areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. malayajournal.org Green signifies neutral or regions with near-zero potential. malayajournal.org
For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group (C=O) and the oxygen within the furan ring. These areas are the primary sites for interacting with electrophiles or forming hydrogen bonds. malayajournal.orgresearchgate.net The most positive potential (blue) would be found around the amide proton (N-H), making it the most likely site for deprotonation or nucleophilic interaction. researchgate.net
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical chemical shifts are often calculated for the optimized geometry of the molecule and show good correlation with experimental shifts measured in solution. researchgate.netresearchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies are obtained from the second derivative of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). The calculated wavenumbers are often scaled by a factor (e.g., 0.909 for B3LYP) to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This allows for precise assignment of the observed spectral bands to specific molecular vibrations, such as the characteristic C=O and N-H stretching frequencies of the amide group. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Thiazole Structure
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3300-3400 | Scaled values align closely |
| C=O Stretch | ~1614 | Scaled values align closely |
| Aromatic C-H Stretch | ~3000-3100 | Scaled values align closely |
Data reflects typical correlations found in studies comparing experimental and DFT-calculated spectra for similar heterocyclic amide structures. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. faccts.deyoutube.com The key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. acadpubl.eu
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape and flexibility of this compound in a simulated environment, such as in solution or interacting with a biological target. mdpi.comnih.gov
These simulations can reveal how the molecule rotates around its single bonds, particularly the C-N amide bond and the bonds connecting the rings to the amide linker. By tracking the molecule's trajectory over nanoseconds, researchers can identify the most populated conformations and understand the energetic barriers between them. When studying potential drug candidates, MD simulations are essential for validating the stability of a ligand-protein complex obtained from molecular docking studies, ensuring that the predicted binding mode is maintained over time. mdpi.com
Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy (ALIE))
A thorough review of scientific literature and chemical databases indicates a lack of specific published studies on the reactivity descriptors for this compound. Reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions and Average Local Ionization Energy (ALIE), are powerful for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. This would identify the atoms most susceptible to attack.
Average Local Ionization Energy (ALIE): The ALIE on the molecular surface is an effective descriptor for predicting the most probable sites for electrophilic attack. Lower ALIE values indicate regions where it is easiest to remove an electron.
While computational studies have been performed on similar structures, such as other furan-2-carboxamide derivatives, the specific data for this compound is not available in the current body of scientific literature. nih.gov Therefore, no data tables for Fukui functions or ALIE values for this compound can be generated.
Computational Studies on Reaction Mechanisms and Transition States
An extensive search of published research reveals no specific computational studies focused on the reaction mechanisms and associated transition states for this compound.
Computational analysis in this area would typically involve:
Mapping Reaction Pathways: Using quantum chemical methods to model the energetic landscape of a chemical reaction, from reactants to products.
Identifying Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The geometry and energy of the transition state are crucial for understanding reaction rates and mechanisms.
Solvent Effects: Modeling how the solvent influences the reaction pathway and energetics.
Although such studies are common for understanding the synthesis and reactivity of novel compounds, and have been applied to related molecules, they have not been specifically reported for this compound. nih.gov Research on analogous compounds, like N-(4-bromophenyl)furan-2-carboxamide, has utilized computational methods such as molecular docking and molecular dynamics simulations to understand interactions with biological targets, but not to elucidate its synthetic reaction mechanisms or transition states.
Chemical Reactivity and Mechanistic Investigations of N 4 Iodophenyl Furan 2 Carboxamide
Reactions Involving the Iodophenyl Moiety
The carbon-iodine bond in the iodophenyl group is the most reactive site for many transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating new bonds. nih.gov N-(4-iodophenyl)furan-2-carboxamide readily participates in several of these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Suzuki-Miyaura Reaction:
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov In the case of this compound, the aryl iodide can be coupled with various aryl and heteroaryl boronic acids. For instance, the reaction of N-(4-bromophenyl)furan-2-carboxamide, a closely related analog, with different arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403), yields a range of N-(4-arylphenyl)furan-2-carboxamides. nih.govresearchgate.net This method has been successfully applied to synthesize a series of functionalized molecules with moderate to good yields (43–83%). nih.gov The reaction tolerates a variety of functional groups on the boronic acid partner. uwindsor.ca
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Halide Analogs
| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide | 83 | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 75 | nih.gov |
Sonogashira Reaction:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The iodophenyl moiety of this compound is an excellent substrate for this transformation, allowing for the introduction of various alkynyl groups. While specific examples for this compound are not detailed in the provided results, the general applicability of Sonogashira coupling to aryl iodides is well-established. researchgate.net The reaction can often be carried out under mild, copper-free conditions. pitt.edu
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing arylamines. wikipedia.org The this compound can undergo this reaction to introduce a variety of primary or secondary amines at the 4-position of the phenyl ring. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized for different amine coupling partners. nih.gov The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) at the Iodine Position
While palladium-catalyzed reactions are the primary pathway for functionalizing the iodophenyl group, nucleophilic aromatic substitution (SNAr) at the iodine position is generally not a favored process for unactivated aryl iodides like this compound. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the absence of such activating groups, the conditions required for SNAr would likely be harsh and could lead to side reactions involving the furan (B31954) ring or the amide bond.
Reactivity of the Furan Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution on the Furan Ring
Furan undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom. numberanalytics.compearson.com The substitution typically occurs at the C5 position (adjacent to the oxygen and furthest from the deactivating carboxamide group). Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.comscribd.com For instance, nitration of a furan ring can be achieved using reagents like nitric acid in acetic anhydride. numberanalytics.com The presence of the N-(4-iodophenyl)carboxamide group at the 2-position will influence the regioselectivity of the substitution, directing incoming electrophiles to the C5 position.
Ring-Opening Reactions
The furan ring, while aromatic, is less stable than benzene and can undergo ring-opening reactions under certain conditions. scribd.com For example, oxidation of some furan derivatives can lead to the formation of a reactive cis-enedione intermediate, which can then be cleaved. researchgate.net Prazosin, a drug containing a 2-substituted furan ring, undergoes in vivo metabolism via furan ring oxidation and subsequent ring opening to form a carboxylic acid derivative. researchgate.net While specific studies on the ring-opening of this compound were not found, this reactivity pattern is a known characteristic of the furan heterocycle.
Amide Bond Transformations
The amide bond in this compound can also participate in chemical reactions, although it is generally more stable than the carbon-iodine bond.
Recent advances in cross-coupling chemistry have shown that amide bonds can be activated and undergo transformations. For example, nickel-catalyzed reactions have been developed to couple amides with other functional groups, such as alcohols to form esters. nih.gov This involves the oxidative addition of the C-N bond of the amide to a low-valent nickel center. nih.gov While specific examples for this compound are not available, the potential for such transformations exists.
Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions, although this typically requires more forcing conditions than the reactions involving the iodophenyl moiety.
Hydrolysis Studies and Stability under Varied Conditions
The amide bond is a cornerstone of many chemical and biological structures, renowned for its significant stability. nih.gov This stability arises from resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.govsolubilityofthings.comstackexchange.com This resonance stabilization makes the amide carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack compared to other carbonyl compounds like esters. stackexchange.com
While specific hydrolysis data for this compound is not extensively documented in the literature, general principles of amide chemistry suggest a high degree of stability under neutral pH conditions. nih.gov Hydrolysis, the cleavage of the amide bond to yield furan-2-carboxylic acid and 4-iodoaniline (B139537), would require harsh conditions, such as prolonged heating in strongly acidic or basic solutions. acs.org Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. solubilityofthings.com However, for many amides at a neutral pH of 7, the half-life can be hundreds of years, underscoring their inherent stability. nih.gov
The stability of this compound can be influenced by the electronic properties of the furan and iodophenyl rings. However, without specific experimental data, a quantitative assessment of its stability under varied pH and temperature remains speculative.
Derivatization at the Amide Nitrogen
Derivatization of the amide nitrogen in this compound would involve the substitution of the amide proton. Common reactions of this type for secondary amides include N-alkylation and N-acylation. These transformations typically require a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which can then react with an electrophile like an alkyl halide or an acyl chloride. researchgate.net
While literature specifically detailing the N-derivatization of this compound is scarce, related methodologies for the N-alkylation of other carboxamides have been reported, often employing bases such as cesium fluoride-celite or sodium hydride. researchgate.netnih.gov For instance, a variety of nitrogen-containing heterocycles and carboxamides have been successfully N-alkylated using alkyl halides in the presence of a solid base. researchgate.net It is plausible that similar conditions could be applied to this compound to introduce substituents at the amide nitrogen.
It is important to distinguish this from the derivatization at other positions of the molecule. For example, the related compound, N-(4-bromophenyl)furan-2-carboxamide, has been shown to undergo arylation at the 4-position of the phenyl ring via Suzuki-Miyaura cross-coupling reactions, but this modifies the aryl ring, not the amide nitrogen.
Photochemical and Thermal Transformations
Stability Studies under Light and Heat
The photochemical stability of this compound is largely influenced by the carbon-iodine bond. Aryl iodides are known to be photosensitive and can undergo homolytic cleavage of the C-I bond upon exposure to ultraviolet light to form an aryl radical and an iodine radical. nih.govchegg.com This process can initiate a cascade of radical reactions. Therefore, it is anticipated that this compound would exhibit limited stability under prolonged exposure to light.
The thermal stability of the compound is primarily related to the decomposition of the furan ring and the amide linkage. Studies on the thermal decomposition of furan derivatives indicate that ring-opening isomerizations and radical decomposition pathways can occur at elevated temperatures. researchgate.netmdpi.comrsc.org For instance, furans with oxygenated substituents can decompose through carbene intermediates. researchgate.net The presence of the carboxamide group may influence these decomposition pathways. Generally, amide bonds are thermally robust. nih.gov However, at very high temperatures, pyrolysis of amides can occur. Without specific experimental data for this compound, its precise decomposition temperature and products are not known.
Investigation of Radical Chemistry
The presence of the iodo-substituent on the phenyl ring makes this compound a potential substrate for radical chemistry. The carbon-iodine bond is the weakest bond in the molecule and can be cleaved homolytically by heat, light, or a radical initiator to generate a 4-(furan-2-carboxamido)phenyl radical. nih.govchegg.comnih.gov
This aryl radical could then participate in a variety of radical reactions. One area of interest is intramolecular cyclization reactions. While the para-substitution in this compound does not lend itself to simple intramolecular cyclization onto the furan ring, related N-iodo-amides have been shown to undergo radical cyclizations. rsc.org For example, the homolysis of N-iodo-biphenyl-2-carboxamides leads to amidyl radicals that cyclize to form lactams. rsc.org
Furthermore, the generated aryl radical from this compound could be trapped by other molecules in intermolecular reactions. The general field of radical reactions is vast and includes processes like radical additions, substitutions, and cyclizations, often mediated by radical initiators such as AIBN (Azobisisobutyronitrile) and radical propagators like tributyltin hydride. nih.gov
Role of N 4 Iodophenyl Furan 2 Carboxamide As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The structure of N-(4-iodophenyl)furan-2-carboxamide, with its reactive carbon-iodine bond, makes it an ideal precursor for the synthesis of a wide range of heterocyclic systems. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom, enabling the annulation or attachment of various cyclic and acyclic fragments.
For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl groups by reacting this compound with appropriate boronic acids or esters. Similarly, Sonogashira coupling with terminal alkynes can lead to the formation of alkynyl-substituted derivatives, which can then undergo further cyclization reactions to produce more complex heterocyclic frameworks. The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles, leading to the synthesis of various N-aryl compounds. These transformations highlight the compound's utility in creating a diverse chemical space of heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.
Scaffold for the Construction of Multi-Component Organic Molecules
Beyond its role as a precursor, this compound can also serve as a central scaffold for the construction of multi-component organic molecules. Its rigid structure and multiple functionalization points allow for the sequential or convergent assembly of different molecular fragments. The furan (B31954) ring, the amide linkage, and the iodophenyl group all offer opportunities for chemical modification.
For example, the furan ring can undergo electrophilic substitution reactions, while the amide N-H bond can be deprotonated and alkylated. The true power of this scaffold, however, lies in the ability to combine these modifications with the cross-coupling reactions at the iodo position. This multi-faceted reactivity allows for the creation of highly decorated and three-dimensional molecules from a single, readily accessible starting material. This approach is particularly valuable in the synthesis of complex natural products and their analogs, as well as in the development of new chemical probes and therapeutic agents.
Development of New Functional Materials
The chemical properties of this compound also lend themselves to the development of new functional materials. The aromatic and heterocyclic components of the molecule can impart interesting electronic and photophysical properties to larger molecular or polymeric systems. The ability to undergo cross-coupling reactions is again key in this context, as it allows for the incorporation of this unit into larger conjugated systems.
Monomer for Polymerization Studies
While specific examples of this compound being used as a monomer in polymerization studies are not extensively documented in publicly available literature, its structure is theoretically suitable for such applications. The presence of the iodo group allows for its use in polycondensation reactions, such as Suzuki or Sonogashira polymerization, with appropriate difunctional comonomers. This could lead to the formation of conjugated polymers with furan-2-carboxamide moieties in the backbone. Such polymers could potentially exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research in this area would be necessary to fully explore this potential.
Design and Synthesis of Compound Libraries for Chemical Space Exploration
The strategic position of this compound as a versatile building block makes it an excellent starting point for the design and synthesis of compound libraries. By systematically varying the reaction partners in cross-coupling reactions, a large number of analogs can be rapidly synthesized. This parallel synthesis approach is a cornerstone of modern drug discovery and chemical biology, as it allows for the efficient exploration of chemical space to identify molecules with desired biological activities or material properties.
For example, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling reaction. Each resulting compound would share the common furan-2-carboxamide scaffold but would differ in the substituent at the 4-position of the phenyl ring. This diversity-oriented synthesis approach can lead to the discovery of new structure-activity relationships and the identification of lead compounds for further optimization.
| Reaction Type | Reagent/Catalyst | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst | N-(4-arylphenyl)furan-2-carboxamide |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | N-(4-alkynylphenyl)furan-2-carboxamide |
| Buchwald-Hartwig Amination | R2NH, Pd catalyst | N-(4-(dialkylamino)phenyl)furan-2-carboxamide |
Future Research Directions and Emerging Opportunities
Advanced Synthetic Strategies and Automation (e.g., Flow Chemistry)
Traditional batch synthesis of amides, while well-established, often involves challenges related to scalability, safety, and reaction control. The future of synthesizing N-(4-iodophenyl)furan-2-carboxamide and its analogues lies in the adoption of advanced synthetic technologies, particularly continuous flow chemistry.
Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. digitellinc.comrsc.orgnih.gov For the synthesis of N-aryl amides, flow processes can lead to higher yields, reduced reaction times, and simplified purification. acs.orgrsc.org A prospective flow synthesis of this compound could involve the reaction of furan-2-carbonyl chloride with 4-iodoaniline (B139537) in a continuous-flow reactor. This approach would allow for rapid optimization and efficient production. nih.gov
Furthermore, automation and mechanochemistry present solvent-free or solvent-minimized pathways for amide bond formation. digitellinc.com A jacketed screw reactor, for instance, has been shown to produce amides with high yields in minutes at room temperature, a method that could be adapted for this target molecule. digitellinc.comrsc.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes digitellinc.comnih.gov |
| Scalability | Limited, requires process redevelopment | Readily scalable by extending operation time |
| Safety | Handling of pyrophoric or toxic reagents can be hazardous | Improved safety through containment and small reaction volumes nih.gov |
| Process Control | Less precise, potential for hotspots | Precise control over temperature and mixing acs.org |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity due to better control acs.org |
Exploration of Novel Chemical Transformations and Catalytic Cycles
The iodophenyl moiety is a highly valuable functional group, serving as a linchpin for a multitude of cross-coupling reactions. This opens up a vast chemical space for derivatization of the this compound core structure.
Future research should focus on leveraging the C-I bond for novel transformations beyond standard applications. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are primary candidates for creating libraries of derivatives with diverse aryl, vinyl, and alkynyl substituents. libretexts.orgyoutube.com The Suzuki-Miyaura reaction, in particular, proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and is highly effective with aryl iodides. libretexts.orgchemrxiv.org However, studies have shown that catalyst poisoning by iodide can occur, an issue that can be mitigated by additives like silver salts. acs.org Exploring these nuances could lead to more robust and efficient coupling protocols. acs.org
Beyond palladium, other transition metals like nickel and copper could unlock new reactivity. Nickel-photoredox catalysis, for example, enables amide arylations under mild conditions, which could be explored for synthesizing the parent compound or its derivatives. escholarship.orgnih.gov Additionally, the aryl iodide can be oxidized to form hypervalent iodine compounds, which are powerful reagents in their own right for various organic transformations. nih.govnih.gov
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst (Typical) | Potential Product Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ chemrxiv.orgfrontiersin.org | Biaryl, Heterobiaryl |
| Heck | Alkene | Pd(OAc)₂ | Substituted Styrene |
| Sonogashira | Terminal Alkyne | Pd/Cu | Arylalkyne |
| Buchwald-Hartwig | Amine, Amide | Pd complexes with specialized phosphine (B1218219) ligands | Diaryl- or Alkyl-aryl-amine |
| Carbonylation | Carbon Monoxide | Pd(PPh₃)₄ | Aryl Ester, Aryl Amide |
Integration with Machine Learning for Property Prediction and Synthesis Design
The synergy between artificial intelligence and chemistry is rapidly accelerating the pace of discovery. Machine learning (ML) models are increasingly used to predict reaction outcomes, optimize conditions, and design novel molecules with desired properties. pku.edu.cnnih.gov
For this compound, ML algorithms could be trained on datasets of related furan-carboxamides to predict various properties, such as solubility, biological activity, or material characteristics. pku.edu.cnresearchgate.net This predictive power can guide the synthesis of new derivatives, prioritizing compounds with the highest probability of success for a specific application.
Moreover, ML can revolutionize synthesis planning. By analyzing vast databases of chemical reactions, ML models can propose optimal reaction conditions (catalyst, solvent, temperature) for the synthesis and subsequent functionalization of the target molecule, significantly reducing the experimental workload. nih.gov For instance, a model could predict the yield of a Suzuki coupling reaction based on the specific boronic acid used, the palladium catalyst, and the base, enabling chemists to select the best conditions without extensive screening. pku.edu.cn A data-driven, three-layer screening strategy that combines in silico mapping with experimental validation could accelerate the discovery of new reactions and applications for this compound class. acs.org
Detailed Studies on Intermolecular Interactions and Self-Assembly
The structure of this compound contains multiple sites for non-covalent interactions, including hydrogen bonding (N-H donor, C=O acceptor), π-π stacking (furan and phenyl rings), and halogen bonding (iodine atom). rsc.orgnih.gov These interactions are crucial in determining the crystal packing, which in turn influences physical properties like melting point and solubility.
Future research should involve detailed crystallographic studies to elucidate the supramolecular architecture. nih.gov Primary aromatic amides are known to form robust two-dimensional hydrogen-bonded networks, which can be a powerful tool for crystal engineering and the design of self-assembling materials. rsc.org The presence of the iodine atom introduces the possibility of strong halogen bonding (C-I···O or C-I···N), which can compete with or complement the hydrogen bonding network, leading to complex and potentially novel solid-state structures. researchgate.net
Understanding and controlling these intermolecular forces could enable the design of liquid crystals, gels, or other functional soft materials based on the self-assembly of this compound derivatives. rsc.org
Investigation of Solid-State Reactivity
The reactivity of molecules in the solid state can differ significantly from their behavior in solution. The ordered arrangement of molecules in a crystal can pre-organize reactants, leading to highly selective and efficient reactions, often with minimal solvent waste.
The iodophenyl group is a known photosensitive moiety. Upon irradiation, the C-I bond can cleave to form an aryl radical, which can then participate in various reactions. Investigating the solid-state photoreactivity of this compound could reveal novel polymerization or cross-linking pathways, potentially leading to new materials with unique properties. The defined intermolecular distances and orientations in the crystal lattice could be exploited to control the outcome of such reactions.
Furthermore, the potential for solid-state transformations, such as topochemical polymerizations or cycloadditions, should be explored, particularly in co-crystals with other reactive species. The furan (B31954) ring itself can participate in cycloaddition reactions, and its reactivity in the constrained environment of a crystal lattice could lead to interesting and stereospecific outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-iodophenyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves amidation reactions or cross-coupling strategies. A robust approach is the reaction of furan-2-carbonyl chloride with 4-iodoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions . For derivatives requiring aryl substitutions, Suzuki-Miyaura cross-coupling can introduce diverse aryl groups at the 4-position of the phenyl ring, using palladium catalysts and arylboronic acids . Optimization includes:
- Temperature : 60–80°C for amidation; 100–120°C for cross-coupling.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for amidation; dimethylformamide (DMF) for cross-coupling.
- Catalyst : Pd(PPh₃)₄ for Suzuki reactions.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C2 carboxamide vs. C3/C5 substitution). The iodine atom’s electron-withdrawing effect deshields adjacent protons (δ 7.6–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, C–I bond ~2.09 Å). SHELXL software is widely used for refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~342.0 g/mol).
- Validation : Cross-check spectral data with computational simulations (e.g., density functional theory for NMR shifts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy) of this compound derivatives?
- Analysis Framework :
- Assay Variability : Compare MIC (minimum inhibitory concentration) values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in IC₅₀ values may arise from differences in bacterial strains or cell lines .
- Structural Modifications : Assess the impact of substituents (e.g., iodine’s steric effects vs. electronic effects) on target binding. Derivatives with 4-fluoro or 4-chloro groups show altered selectivity in viral vs. bacterial targets .
- Purity Confirmation : Use HPLC-MS to rule out impurities as confounding factors.
- Case Study : A derivative with a thiophene moiety exhibited anti-inflammatory activity in RAW264.7 cells but no effect in human PBMCs, highlighting species-specific responses .
Q. What experimental and computational strategies elucidate the mechanism of action of this compound against viral targets like enterovirus 2C protein?
- Methodology :
- Virological Assays : Measure viral replication inhibition in HEK293 cells using plaque reduction assays. EC₅₀ values for similar compounds range from 2–10 µM .
- Molecular Docking : Simulate binding to the ATPase domain of 2C protein (PDB: 6G97). The iodophenyl group may occupy a hydrophobic pocket, while the furan carboxamide hydrogen-bonds with Thr52 and Lys139 .
- Resistance Profiling : Serial passaging of virus under compound pressure identifies mutations (e.g., 2C-T52A) conferring resistance, validating target engagement .
Q. How can researchers design experiments to assess the pharmacokinetic (PK) profile of this compound?
- In Vitro/In Vivo Approaches :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Iodine’s electronegativity may reduce CYP450-mediated oxidation.
- Plasma Protein Binding : Use equilibrium dialysis; high protein binding (>90%) is common for lipophilic carboxamides.
- Bioavailability : Administer orally (10 mg/kg) in rodent models; LC-MS/MS quantifies plasma concentrations. Expected low solubility may necessitate formulation with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
